molecular formula C16H21NO5S B063794 alpha,alpha-Dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid CAS No. 161364-70-1

alpha,alpha-Dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid

Cat. No. B063794
CAS RN: 161364-70-1
M. Wt: 339.4 g/mol
InChI Key: ZAXOTPWRDKTQQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha,alpha-Dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid, also known as PIO, is a synthetic thiazolidinedione compound that has been extensively studied for its potential therapeutic applications. PIO is a potent agonist of peroxisome proliferator-activated receptor-gamma (PPAR-γ), which plays a crucial role in glucose and lipid metabolism.

Mechanism Of Action

Alpha,alpha-Dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid acts as an agonist of PPAR-γ, which is a nuclear receptor that plays a crucial role in glucose and lipid metabolism. Activation of PPAR-γ by alpha,alpha-Dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid leads to the upregulation of genes involved in glucose uptake and utilization, as well as the downregulation of genes involved in gluconeogenesis and lipogenesis. alpha,alpha-Dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid also has anti-inflammatory and anti-atherogenic effects, which may be mediated by the inhibition of nuclear factor-kappa B (NF-κB) signaling.
Biochemical and physiological effects:
alpha,alpha-Dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid has been shown to improve insulin sensitivity, reduce blood glucose levels, and decrease triglyceride levels in patients with type 2 diabetes mellitus. alpha,alpha-Dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid has also been shown to have anti-inflammatory and anti-atherogenic effects, which may be beneficial in the treatment of cardiovascular diseases. alpha,alpha-Dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines.

Advantages And Limitations For Lab Experiments

Alpha,alpha-Dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid is a potent agonist of PPAR-γ, which makes it a valuable tool for studying the role of PPAR-γ in glucose and lipid metabolism. However, alpha,alpha-Dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid has been shown to have off-target effects, which may complicate the interpretation of results. alpha,alpha-Dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid has also been shown to have cytotoxic effects at high concentrations, which may limit its use in cell-based assays.

Future Directions

Future research on alpha,alpha-Dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid should focus on identifying the molecular mechanisms underlying its therapeutic effects in various diseases. Further studies are needed to elucidate the role of alpha,alpha-Dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid in the regulation of glucose and lipid metabolism, as well as its anti-inflammatory and anti-atherogenic effects. Future research should also focus on identifying potential adverse effects of alpha,alpha-Dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid and developing strategies to minimize these effects. Finally, future research should explore the potential of alpha,alpha-Dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid as a therapeutic agent in other diseases, such as cancer and neurodegenerative diseases.

Synthesis Methods

Alpha,alpha-Dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid can be synthesized using a multistep reaction starting from 2-methoxyphenol and 3-chloropropanoic acid. The synthesis involves the reaction of 2-methoxyphenol with thionyl chloride to form 2-methoxyphenyl chloromethyl ether, which is then reacted with 3-chloropropanoic acid to form the intermediate 2-((2-methoxyphenoxy)methyl)propanoic acid. The final step involves the reaction of the intermediate with thiazolidine-2,4-dione to form alpha,alpha-Dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid.

Scientific Research Applications

Alpha,alpha-Dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid has been extensively studied for its potential therapeutic applications in various diseases, including type 2 diabetes mellitus, metabolic syndrome, and cardiovascular diseases. alpha,alpha-Dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid has been shown to improve insulin sensitivity, reduce blood glucose levels, and decrease triglyceride levels in patients with type 2 diabetes mellitus. alpha,alpha-Dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid has also been shown to have anti-inflammatory and anti-atherogenic effects, which may be beneficial in the treatment of cardiovascular diseases.

properties

CAS RN

161364-70-1

Product Name

alpha,alpha-Dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid

Molecular Formula

C16H21NO5S

Molecular Weight

339.4 g/mol

IUPAC Name

3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-2,2-dimethyl-3-oxopropanoic acid

InChI

InChI=1S/C16H21NO5S/c1-16(2,15(19)20)14(18)17-8-9-23-13(17)10-22-12-7-5-4-6-11(12)21-3/h4-7,13H,8-10H2,1-3H3,(H,19,20)

InChI Key

ZAXOTPWRDKTQQT-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)N1CCSC1COC2=CC=CC=C2OC)C(=O)O

Canonical SMILES

CC(C)(C(=O)N1CCSC1COC2=CC=CC=C2OC)C(=O)O

synonyms

3-Thiazolidinepropanoic acid, alpha,alpha-dimethyl-2-((2-methoxyphenox y)methyl)-beta-oxo-

Origin of Product

United States

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